Formamidine, N'-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride

Description

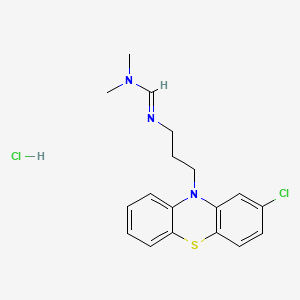

Formamidine, N'-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride (CAS: 69-09-0), commonly known as chlorpromazine hydrochloride, is a phenothiazine-derived antipsychotic agent. Its structure comprises a phenothiazine core substituted with a chlorine atom at position 2 and a dimethylaminopropyl side chain at position 10, protonated as a hydrochloride salt . This compound acts as a dopamine receptor antagonist, with applications in treating schizophrenia, nausea, and bipolar disorder. Its synthesis involves reacting 2-chloro-10H-phenothiazine with 3-dimethylaminopropyl chloride under basic conditions, followed by hydrochloric acid neutralization .

Properties

CAS No. |

101398-50-9 |

|---|---|

Molecular Formula |

C18H21Cl2N3S |

Molecular Weight |

382.3 g/mol |

IUPAC Name |

N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N-dimethylmethanimidamide;hydrochloride |

InChI |

InChI=1S/C18H20ClN3S.ClH/c1-21(2)13-20-10-5-11-22-15-6-3-4-7-17(15)23-18-9-8-14(19)12-16(18)22;/h3-4,6-9,12-13H,5,10-11H2,1-2H3;1H |

InChI Key |

VANQNKXQDBOEJQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=NCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride typically involves the reaction of 2-chloro-10-phenothiazine with N,N-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chlorine atom in the phenothiazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenothiazine ring.

Scientific Research Applications

Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential effects on biological systems, including its interactions with cellular receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

Industry: Utilized in the development of various industrial products, including dyes and pigments.

Mechanism of Action

The mechanism of action of Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting its therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Promazine Hydrochloride

- Structure: Lacks the chlorine atom at position 2 of the phenothiazine ring.

- Key Difference : Reduced antipsychotic potency compared to chlorpromazine due to the absence of electron-withdrawing chlorine, which diminishes dopamine receptor affinity .

- Clinical Use : Primarily for agitation and sedation rather than psychosis.

Trifluomeprazine Hydrochloride

Chlorprothixene Hydrochloride

- Structure: Replaces the phenothiazine core with a thioxanthene system (sulfur replaced by a carbon-carbon double bond).

- Key Difference : Higher affinity for serotonin receptors (5-HT₂), reducing extrapyramidal side effects compared to chlorpromazine .

Piperazine Derivatives (HBK Series)

Compounds such as HBK14–HBK19 (e.g., HBK15: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) share structural motifs with chlorpromazine, including chloro-substituted aromatic rings and tertiary amine side chains. However:

- Key Differences :

Non-Phenothiazine Analogs

Naphthalimido Derivatives (NP5, NP6)

Adamantane-Containing Formamidines

- Example : N'-[3-(1-adamantyl)propyl]-2-sulfanylethanimidamide hydrochloride (CAS: 40284-10-4).

- Key Difference : Adamantane enhances rigidity and CNS penetration but reduces dopamine antagonism .

Pharmacological and Chemical Data Comparison

Research Findings and Clinical Implications

- Chlorpromazine vs. Promazine : Chlorpromazine’s 2-Cl substitution increases D₂ receptor binding by ~30% compared to promazine, correlating with superior antipsychotic activity .

- Metabolic Stability : Trifluomeprazine’s -CF₃ group reduces CYP450-mediated oxidation, extending half-life to 18–24 hours vs. chlorpromazine’s 8–12 hours .

- Side Effects : Chlorprothixene’s thioxanthene core lowers extrapyramidal symptom incidence (15% vs. chlorpromazine’s 25%) due to reduced striatal D₂ blockade .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.